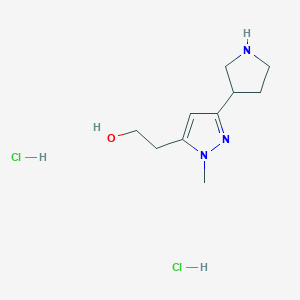

2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride

Overview

Description

2-(2-Methyl-5-pyrrolidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride (MPEP-DHC) is a synthetic compound that has been studied for its potential therapeutic applications. It is an analog of the neurotransmitter glutamate, and has been shown to have a variety of pharmacological effects, including modulation of glutamate receptor activity, inhibition of monoamine oxidase (MAO) activity, and inhibition of several voltage-gated ion channels. MPEP-DHC has been studied in both in vitro and in vivo models, and has been found to have a wide range of effects on the central nervous system (CNS).

Scientific Research Applications

Pyrazole Derivatives in Scientific Research

Pyrazoles are a significant class of heterocyclic compounds, known for their broad spectrum of pharmaceutical and agrochemical activities. They serve as core structures in various compounds due to their versatility in chemical reactions and biological interactions.

Kinase Inhibition : Pyrazole-based compounds have been utilized as kinase inhibitors, offering therapeutic potential in treating diseases driven by kinase dysregulation. The structural versatility of pyrazoles allows them to bind to the hinge region of kinases, displaying significant selectivity and potency against various kinase targets (Wenglowsky, 2013).

Antagonistic Properties : Some pyrazole derivatives function as antagonists for specific receptors like the metabotropic glutamate receptor subtype 5 (mGluR5), showing potential in treating neurodegenerative disorders and other CNS-related conditions (Lea & Faden, 2006).

Synthetic Applications : Pyrazole scaffolds are extensively used in organic synthesis, providing pathways to a variety of biologically active molecules. They serve as key intermediates in the synthesis of compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties (Dar & Shamsuzzaman, 2015).

Pyrrolidine-Containing Compounds in Scientific Research

Pyrrolidine rings are prevalent in medicinal chemistry due to their influence on the stereochemistry and pharmacophore space of molecules. They contribute to the three-dimensional shape and biological activity of compounds.

Drug Development : Compounds containing pyrrolidine rings are investigated for their therapeutic potential. They have been incorporated into bioactive molecules targeting various diseases, enhancing the pharmacokinetic and pharmacodynamic profiles of drugs (Li Petri et al., 2021).

Chemical Synthesis : Pyrrolidine scaffolds are utilized in the synthesis of complex molecules, including natural products and synthetic drugs. Their presence in a compound can significantly affect the molecule's biological activity and selectivity toward specific targets.

properties

IUPAC Name |

2-(2-methyl-5-pyrrolidin-3-ylpyrazol-3-yl)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c1-13-9(3-5-14)6-10(12-13)8-2-4-11-7-8;;/h6,8,11,14H,2-5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKGRBDWRDHKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCNC2)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B1402563.png)

![2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride](/img/structure/B1402571.png)

![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)